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Compound of Interest

Compound Name: BKM1644

Cat. No.: B12372378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration of BKM120 (buparlisib), a potent pan-class I phosphoinositide 3-kinase (PI3K)

inhibitor, in various animal models for preclinical cancer research.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving BKM120

administration in animal models.

Table 1: Dose-Response and Efficacy of BKM120 in Xenograft Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12372378?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Cancer
Type

BKM120
Dose
(mg/kg)

Administrat
ion Route

Treatment
Schedule

Efficacy
Outcome

Nude Mice

Ovarian

Cancer

(A2780

xenograft)

30, 60, 100 Oral Daily

Dose-

dependent

inhibition of

pAktser473

and

significant

tumor growth

inhibition.[1]

[2]

Nude Mice

Glioblastoma

(U87MG

xenograft)

30, 60 Oral Daily

Significant

antitumor

activity and

tumor growth

inhibition.[1]

[2]

SCID Mice

Multiple

Myeloma

(ARP1

xenograft)

5 Oral Daily

Significantly

reduced

tumor volume

and

prolonged

survival.[1]

Nude Rats

Glioblastoma

(Patient-

derived

xenograft)

Not specified Oral Not specified

Prolonged

survival and

reduced

tumor

volumetric

increase.[3]

[4][5]
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Nude Mice

Cholangiocar

cinoma (CCA

inoculated)

10, 30 Oral
Daily for 14

days

Significant

suppression

of tumor

growth.[6][7]

Nude Mice

Osteosarcom

a (SOSP-

9607

xenograft)

Not specified Not specified Not specified

Suppressed

tumor growth.

[8]

Table 2: Pharmacokinetic Parameters of BKM120 in Animal Models

Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavaila
bility (%)

Rat 20 (oral) Oral
Not

specified

Not

specified

Not

specified

Good oral

bioavailabil

ity.[4]

Rat
Not

specified
Oral

Not

specified

Not

specified

Not

specified

Primarily

eliminated

by biliary

excretion

(20-30%

renal).[9]

Mouse 60 (oral) Oral
~1010

(plasma)
~1

Not

specified

Good oral

bioavailabil

ity.[10]

Mouse
Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

Can

penetrate

the blood-

brain

barrier.[11]
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Protocol 1: Preparation of BKM120 Formulation for Oral
Administration
This protocol describes the preparation of a BKM120 solution suitable for oral gavage in mice

and rats.

Materials:

BKM120 (buparlisib) powder

N-Methyl-2-pyrrolidone (NMP)

Polyethylene glycol 300 (PEG300)

Sterile microcentrifuge tubes

Sonicator

Vortex mixer

Procedure:

Calculate the required amount of BKM120 powder based on the desired final concentration

and total volume needed for the study cohort.

Weigh the BKM120 powder accurately and place it in a sterile microcentrifuge tube.

Add the required volume of NMP to the tube (typically 10% of the final volume). For example,

for a final volume of 1 mL, add 100 µL of NMP.

Sonicate the mixture until the BKM120 powder is completely dissolved.[4]

Add the required volume of PEG300 to the tube (typically 90% of the final volume). For the 1

mL example, add 900 µL of PEG300.[4]

Vortex the solution thoroughly to ensure a homogenous mixture.
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The final formulation of BKM120 in NMP/PEG300 (10/90, v/v) is now ready for oral

administration.[4]

Prepare fresh solution for each day of dosing.[4]

Protocol 2: In Vivo Efficacy Study in a Subcutaneous
Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor effects of

BKM120 in a subcutaneous xenograft mouse model.

Materials and Animals:

Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

Human cancer cell line of interest.

Cell culture medium and reagents.

Matrigel® (optional, can enhance tumor take rate).

BKM120 formulation (prepared as in Protocol 1).

Vehicle control (e.g., NMP/PEG300).

Calipers for tumor measurement.

Animal balance.

Appropriate caging and husbandry supplies.

Procedure:

Cell Culture and Implantation:

Culture the chosen human cancer cell line under standard conditions until a sufficient

number of cells are obtained.
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Harvest the cells and resuspend them in sterile PBS or culture medium, with or without

Matrigel®, at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

Subcutaneously inject the cell suspension into the flank of each mouse.[12]

Tumor Growth and Randomization:

Monitor the mice regularly for tumor formation.

Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor

dimensions (length and width) with calipers 2-3 times per week.[12]

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[12]

When the average tumor volume reaches the desired size, randomize the mice into

treatment and control groups.

Treatment Administration:

Administer BKM120 or vehicle control to the respective groups via oral gavage at the

predetermined dose and schedule (e.g., daily).

Monitoring and Endpoints:

Continue to measure tumor volume and body weight 2-3 times per week.

Monitor the animals for any signs of toxicity or adverse effects.

The study can be terminated when the tumors in the control group reach a predetermined

size, or based on other ethical endpoints.

At the end of the study, euthanize the animals, and excise the tumors for weight

measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 3: Pharmacokinetic Analysis in Rats
This protocol provides a general framework for a pharmacokinetic study of BKM120 in rats.

Materials and Animals:
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Male Wistar rats (or other appropriate strain).

BKM120 formulation.

Vehicle control.

Equipment for blood collection (e.g., syringes, tubes with anticoagulant).

Centrifuge.

LC-MS/MS system for bioanalysis.

Procedure:

Dosing:

Fast the rats overnight before dosing.

Administer a single oral dose of BKM120 at different concentrations to different groups of

rats.[13]

Blood Sampling:

Collect blood samples from the tail vein or other appropriate site at predetermined time

points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until analysis.

Bioanalysis:

Quantify the concentration of BKM120 in the plasma samples using a validated LC-

MS/MS method.[13]

Pharmacokinetic Parameter Calculation:
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Use the plasma concentration-time data to calculate key pharmacokinetic parameters

such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[1]

Visualizations
Below are diagrams illustrating the BKM120 signaling pathway and a typical experimental

workflow.
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Caption: BKM120 inhibits the PI3K/AKT signaling pathway.
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Caption: Workflow for an in vivo efficacy study of BKM120.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12372378#bkm1644-administration-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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